

In Vitro Profile of Vofopitant: A Technical Overview

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Compound of Interest

Compound Name: *rac-Vofopitant-d3*

Cat. No.: B12394611

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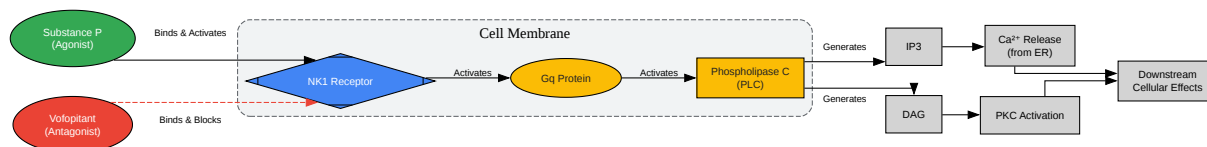
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available in vitro data for Vofopitant (GR205171). No specific in vitro studies for its deuterated analog, **rac-Vofopitant-d3**, were found in the public domain. The data presented herein pertains to the non-deuterated parent compound and may not be fully representative of the properties of **rac-Vofopitant-d3**.

Core Mechanism of Action: NK1 Receptor Antagonism

Vofopitant is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).^[1] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in various physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.^{[2][3]} Vofopitant exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby blocking the binding of Substance P and inhibiting its downstream signaling cascade.^[4] This action prevents the transmission of signals that contribute to conditions like nausea and vomiting.^{[4][5]}

Below is a diagram illustrating the signaling pathway of the NK1 receptor and the inhibitory action of Vofopitant.



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Vofopitant blocks Substance P-mediated NK1 receptor signaling.

Quantitative In Vitro Pharmacology Data

The following tables summarize the binding affinity and selectivity profile of Vofopitant for the NK1 receptor and other off-target receptors.

Table 1: Vofopitant NK1 Receptor Binding Affinity

Species/Tissue	Radioligand	Parameter	Value	Reference
Human	-	pKi	10.6	[6]
Human Brain	[¹¹ C]GR205171	pK	10.8	[7]
Gerbil Striatum	[³ H]GR205171	pKd	10.8 ± 0.2	[8]
Rat	-	pKi	9.5	[6]
Ferret	-	pKi	9.8	[6]

Table 2: Vofopitant Receptor Selectivity Profile

This table presents the binding affinity of Vofopitant at various other receptors, demonstrating its high selectivity for the NK1 receptor.

Receptor	Species	Parameter	Value	Reference
NK2	-	pIC50	< 5.0	[6]
NK3	-	pIC50	< 5.0	[6]
5-HT1A	Rat	pKi	6.3	[6]
5-HT1D	Bovine	pKi	6.6	[6]
5-HT2A	Rat	pKi	6.5	[6]
Histamine H1	Rat	pKi	6.5	[6]
Histamine H2	Guinea-pig	pKi	6.6	[6]
Ca ²⁺ Channel	Rat	pKi	5.6	[6]

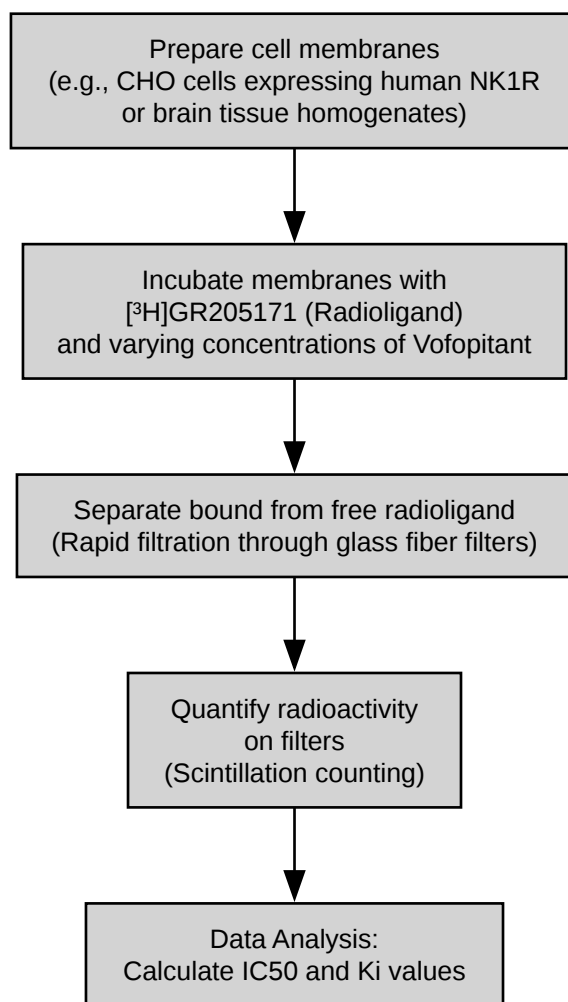
Experimental Protocols

Detailed experimental protocols for the in vitro characterization of Vofopitant are not extensively described in the available literature. The following sections provide representative methodologies for key assays based on standard practices for NK1 receptor antagonists.

NK1 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:



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Workflow for a competitive radioligand binding assay.

Detailed Methodology:

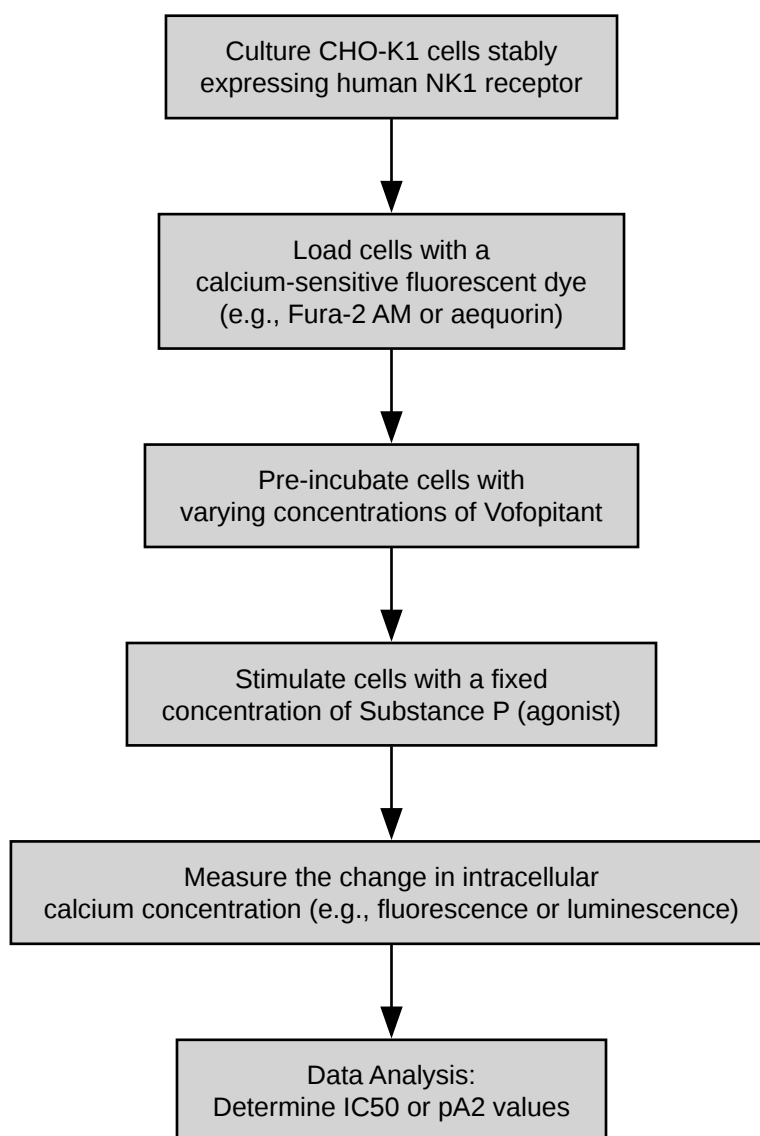
- Membrane Preparation: Homogenates from gerbil or human brain striatum are prepared in a suitable buffer.[1][8] Alternatively, membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor can be used.[9]
- Incubation: Membranes are incubated with a fixed concentration of a radioligand, such as [3H]GR205171, and a range of concentrations of the test compound (Vofopitant).[1][8] The incubation is typically carried out at room temperature for a defined period to reach equilibrium.

- **Filtration:** The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
- **Quantification:** The radioactivity retained on the filters is measured using a liquid scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (K_i) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

NK1 Receptor Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to act as an antagonist by inhibiting the functional response (calcium release) induced by an agonist (Substance P).

Workflow:



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Workflow for a calcium mobilization functional assay.

Detailed Methodology:

- Cell Culture: CHO-K1 cells stably expressing the human NK1 receptor are cultured in appropriate media.[10]
- Cell Loading: The cells are loaded with a calcium-sensitive dye (e.g., by incubation with Fura-2 AM) or transfected to express a calcium-sensitive photoprotein like aequorin.[10]

- **Compound Incubation:** The cells are pre-incubated with various concentrations of Vofopitant for a specified time.
- **Agonist Stimulation:** The cells are then stimulated with a fixed concentration of Substance P to induce a calcium response.
- **Signal Detection:** The change in intracellular calcium concentration is measured using a plate reader capable of detecting fluorescence or luminescence.
- **Data Analysis:** The inhibitory effect of Vofopitant at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC₅₀ (the concentration of antagonist that inhibits 50% of the agonist response).

In Vitro Metabolism and Cytochrome P450 (CYP) Inhibition Assay (Representative Protocol)

This type of study assesses the potential of a compound to be metabolized by and/or inhibit major CYP enzymes, which is crucial for predicting drug-drug interactions. While specific data for Vofopitant is not available, a general protocol is outlined below.

Detailed Methodology:

- **System Preparation:** Pooled human liver microsomes are used as the enzyme source.^[11]
- **Incubation:** The test compound (Vofopitant) is incubated with the microsomes in the presence of a NADPH-regenerating system to initiate metabolic reactions.^[12] A panel of probe substrates specific for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is used.^[11]
- **Reaction Termination:** The reaction is stopped at various time points by adding a quenching solvent like acetonitrile.
- **Sample Analysis:** The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of the metabolite from the probe substrate.
- **Data Analysis:** The rate of metabolite formation in the presence of the test compound is compared to the control (without the test compound). The IC₅₀ value for the inhibition of

each CYP isoform is determined by plotting the percent inhibition against the concentration of the test compound.[13]

Conclusion

The available in vitro data demonstrate that Vofopitant is a highly potent and selective antagonist of the NK1 receptor. Its strong binding affinity for the human NK1 receptor and negligible activity at other tested receptors underscore its specific mechanism of action. While comprehensive details of its in vitro metabolism and specific experimental protocols are not widely published, the representative methodologies provided here offer a framework for the types of studies conducted to characterize such a compound. Further investigation would be required to determine the specific in vitro properties of the deuterated analog, **rac-Vofopitant-d3**.

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